molecular formula C54H45PSi3 B14434572 Tris(triphenylsilyl)phosphine CAS No. 82764-05-4

Tris(triphenylsilyl)phosphine

Cat. No.: B14434572
CAS No.: 82764-05-4
M. Wt: 809.2 g/mol
InChI Key: LRJNVYLVJPVDOB-UHFFFAOYSA-N
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Description

Tris(triphenylsilyl)phosphine is a silylated phosphanide that serves as a valuable soluble building block in inorganic and coordination chemistry research. It functions as a potent nucleophile and is a useful precursor for the synthesis of more complex phosphorus-containing compounds . A key application is its use as a reagent for the preparation of metal phosphido clusters upon reaction with metal halides or carboxylates . Its structural and spectroscopic similarities to reagents like bis(trimethylsilyl)phosphide suggest comparable utility in reactions with electrophiles . For instance, it can be reacted with dimethyl carbonate to generate sodium phosphenate (Na(OCP)) . As a research tool, it offers advantages as a soluble, often more manageable alternative to direct use of phosphine gas or metal phosphide salts in organic solvents . Researchers should note that this compound and related phosphines are typically air- and moisture-sensitive, requiring handling under an inert atmosphere using standard Schlenk or glovebox techniques . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

82764-05-4

Molecular Formula

C54H45PSi3

Molecular Weight

809.2 g/mol

IUPAC Name

tris(triphenylsilyl)phosphane

InChI

InChI=1S/C54H45PSi3/c1-10-28-46(29-11-1)56(47-30-12-2-13-31-47,48-32-14-3-15-33-48)55(57(49-34-16-4-17-35-49,50-36-18-5-19-37-50)51-38-20-6-21-39-51)58(52-40-22-7-23-41-52,53-42-24-8-25-43-53)54-44-26-9-27-45-54/h1-45H

InChI Key

LRJNVYLVJPVDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)P([Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Coordination Chemistry and Ligand Properties

Electronic and Steric Properties as Ligands

The utility of phosphine (B1218219) ligands in catalysis and coordination chemistry stems from the ability to independently adjust their electronic and steric characteristics. chemistryviews.org The introduction of bulky and electronically distinct substituents, such as the triphenylsilyl groups in Tris(triphenylsilyl)phosphine, allows for fine-tuning of the ligand's properties to achieve specific reactivity and stability in metal complexes. chemistryviews.org

The design of this compound, with its large triphenylsilyl substituents, creates a sterically crowded environment around the central phosphorus atom. chemistryviews.orgnih.gov This steric shielding is a dominant feature of the ligand, restricting its reactivity in ways not seen with less encumbered phosphines. chemistryviews.org For instance, this steric bulk is responsible for the compound's notable air stability, as it physically impedes the approach of oxygen to the phosphorus atom. chemistryviews.orgnih.gov This design contrasts with other bulky phosphines like trimesitylphosphine (B1301856) where substituents create a more symmetrical shield, whereas in silylphosphines like Tris(2-(trimethylsilyl)phenyl)phosphine, the bulk is distributed on a single side of each phenyl ring. nih.gov

Lewis Basic Character and Electron Donor Abilities

Phosphines act as Lewis bases, donating electron density from the phosphorus atom to a metal center. The electronic nature of the substituents on the phosphorus atom directly influences this donor ability. In silylphosphines, the silyl (B83357) groups generally increase the electron density on the phosphorus atom, enhancing its Lewis basicity.

However, studies on the closely related Tris(2-(trimethylsilyl)phenyl)phosphine reveal a more complex electronic profile. Despite its significant steric bulk, its electrochemical oxidation potential is remarkably similar to that of sterically unencumbered phosphines like triphenylphosphine (B44618). nih.govnih.gov This suggests that the electronic properties are not dramatically altered by the bulky silyl-aryl groups. nih.gov A key difference, however, is that the oxidation of the silylated phosphine is reversible, indicating a much more stable radical cation, a feature attributed to the steric shielding. nih.govnih.gov This stability allows it to serve as a model compound for investigating the electronic characteristics of simpler, commercially relevant triarylphosphines. chemistryviews.orgnih.gov

Steric Hindrance Parameters of Silylphosphine Ligands

The steric bulk of phosphine ligands is commonly quantified using parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur). nih.gov The Tolman cone angle measures the solid angle formed by the ligand at a standardized metal-phosphorus distance, while the percent buried volume defines the percentage of the space around a metal center that is occupied by the ligand. nih.gov

This compound and its analogues are considered exceptionally bulky. For the related ligand Tris(2-(trimethylsilyl)phenyl)phosphine, a cone angle (θ) of 250° has been calculated, which is significantly larger than that of many other common bulky phosphines. nih.gov The percent buried volume (%Vbur) for this same ligand is an exceptionally large 66.1%. nih.gov These values underscore the immense steric hindrance imparted by the silyl groups, which is a defining characteristic of this class of ligands and dictates their coordination behavior. nih.gov

Table 1: Comparison of Steric Parameters for Selected Phosphine Ligands

Ligand Tolman Cone Angle (θ) [°]
P(CH₃)₃ 118 wikipedia.org
PPh₃ 145 wikipedia.org
PCy₃ 179 wikipedia.org
P(t-Bu)₃ 182 wikipedia.org
P(2,4,6-Me₃C₆H₂)₃ (TMPP) 212 wikipedia.org
**P(o-TMSC₆H₄)₃*** 250 nih.gov

Data for the closely related analogue Tris(2-(trimethylsilyl)phenyl)phosphine.

Metal Complexation Studies

Formation of Metal-Phosphine Adducts

The formation of metal-phosphine complexes is a fundamental reaction in organometallic chemistry, typically achieved by reacting a metal precursor, often a halide, with a phosphine ligand. wikipedia.org The phosphine acts as a nucleophile, donating its lone pair of electrons to the metal center to form a coordinate bond. In some cases, the phosphine can also act as a reducing agent during the synthesis. wikipedia.org The resulting adducts often exhibit good solubility in organic solvents. wikipedia.org

Coordination to Transition Metal Cations (e.g., Au(I), Rh(I), Pd(II))

The immense steric bulk of this compound and its close analogues severely restricts its ability to coordinate with many metal cations. chemistryviews.orgnih.gov This steric hindrance leads to highly selective coordination behavior.

Gold(I) Complexes: Remarkably, one of the few coordination reactions that the sterically crowded Tris(2-(trimethylsilyl)phenyl)phosphine undergoes is with gold(I). chemistryviews.orgnih.gov It successfully forms a linear complex with Au(I), a coordination that still requires considerable geometric rearrangement of the ligand. nih.govnih.gov This selective affinity for Au(I) highlights the unique interplay between the ligand's steric demands and the coordination geometry preferences of the metal.

Rhodium(I) and Palladium(II) Complexes: In stark contrast to its reactivity with gold(I), complexation attempts with a range of other common transition metal cations have been unsuccessful. nih.gov Specifically, for Tris(2-(trimethylsilyl)phenyl)phosphine, no reaction was observed with Pd(II). nih.gov The extreme steric crowding prevents the ligand from accessing the coordination sphere of these metals under typical conditions. nih.govnih.gov This lack of reactivity with cations like Pd(II) is a direct consequence of the ligand's design, where the bulky silyl groups effectively shield the phosphorus donor atom from all but the most sterically accessible metal centers like Au(I). nih.gov

Unsuccessful Complexation with Specific Metal Cations

The considerable steric hindrance presented by bulky silyl groups can prevent the phosphorus donor atom from coordinating to certain metal centers. Research on Tris(2-(trimethylsilyl)phenyl)phosphine, a sterically crowded analogue of this compound, has demonstrated its inability to form complexes with a variety of metal cations. nih.govresearchgate.netchemistryviews.orgresearchgate.net The large ortho-substituents effectively shield the phosphorus atom, impeding its reaction with several common metal ions. chemistryviews.org

Despite attempts, complexation was reported to be unsuccessful with the following metal cations:

Palladium(II) (Pd²⁺) researchgate.netsemanticscholar.org

Platinum(II) (Pt²⁺) researchgate.netsemanticscholar.org

Zinc(II) (Zn²⁺) researchgate.netsemanticscholar.org

Mercury(II) (Hg²⁺) researchgate.netsemanticscholar.org

Copper(I) (Cu⁺) researchgate.net

Silver(I) (Ag⁺) researchgate.net

This shielded phosphine did, however, undergo complexation with Gold(I) (Au⁺), forming a complex with linear coordination, a reaction that highlights the unique reactivity constraints imposed by its structure. nih.govresearchgate.netsemanticscholar.org The failure to coordinate with a range of otherwise reactive metal cations underscores the dominant role of steric factors in the coordination chemistry of bulky silylphosphines. nih.govresearchgate.net

Structural Analysis of Coordination Geometries in Silylphosphine Metal Complexes

For instance, the crystal structures of Group 6 metal pentacarbonyl complexes with tris(trimethylsilyl)phosphine (B101741), M(P{Si(CH₃)₃}₃)(CO)₅ (where M = Cr, Mo, W), show a distorted octahedral geometry around the central metal atom. researchgate.netresearchgate.net A key feature of these structures is the notably long metal-phosphorus (M–P) bond distances, which illustrates the significant steric bulk of the silylphosphine ligand. researchgate.netresearchgate.net Similarly, rhodium(III) complexes stabilized by a bis(silyl)-o-tolylphosphine ligand adopt a distorted sawhorse geometry. rsc.org

ComplexMetal CenterCoordination GeometryKey Structural FeaturesReference
Cr(P{Si(CH₃)₃}₃)(CO)₅Chromium(0)Distorted OctahedralLong Cr-P bond distance researchgate.netresearchgate.net
Mo(P{Si(CH₃)₃}₃)(CO)₅Molybdenum(0)Distorted OctahedralLong Mo-P bond distance researchgate.netresearchgate.net
W(P{Si(CH₃)₃}₃)(CO)₅Tungsten(0)Distorted OctahedralLong W-P bond distance researchgate.netresearchgate.net
[Cl-Rh(κ³(P,Si,Si)PhP(o-C₆H₄CH₂SiiPr₂)₂]Rhodium(III)Distorted SawhorseFour-coordinate, 14-electron complex rsc.org

Role as Auxiliary Ligands in Organometallic Complexes

Silylphosphines serve as crucial auxiliary or "spectator" ligands in organometallic chemistry. Their primary function is to modify the electronic and steric environment of a metal center, thereby controlling its reactivity and stability without directly participating in the chemical transformation. nih.gov

Stabilization of Low-Valent Metal States

A key application of phosphine ligands, including silylphosphines, is the stabilization of transition metals in low oxidation states. semanticscholar.org Low-valent metal complexes are often highly reactive and unstable, but the electronic properties of phosphine ligands help to mitigate this. nih.gov

Silylphosphines, and the related silylenes, are effective at stabilizing low-valent species due to their strong σ-donor characteristics. rsc.org The phosphorus atom, being a soft donor, readily donates electron density to the metal center, which is particularly effective for stabilizing electron-rich, low-valent states. semanticscholar.org This stabilization is crucial for the isolation and application of many organometallic fragments and catalysts. rsc.org

Promotion of Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the addition of a substrate. Silylphosphine ligands can play a role in facilitating such reactions.

Studies have shown that iridium(I) complexes react readily with various silicon hydrides (silanes) to form stable adducts through oxidative addition. cdnsciencepub.com In these reactions, the Si-H bond is cleaved, and both the silyl group and the hydride add to the iridium center, increasing its oxidation state and coordination number. The addition of the silicon hydride to the iridium complex was found to be stereospecifically cis. cdnsciencepub.com Similarly, the oxidative addition of Si-H bonds from silanes to the iridium atom in a germanide cluster complex has also been investigated. rsc.org The ability of the metal center, supported by ligands like phosphines, to undergo such reactions is central to many catalytic cycles. cdnsciencepub.com

Hemilabile Nature in Multidentate Ligand Systems

Hemilability is a property of polydentate ligands that contain two or more different types of donor atoms, where one donor arm can reversibly dissociate from the metal center while the other remains firmly attached. wikipedia.org This "on/off" coordination creates a vacant coordination site, facilitating substrate binding and subsequent catalytic steps. wikipedia.org

The presence of a soft donor atom like phosphorus alongside another donor type can lead to hemilabile behavior. nih.gov In certain multidentate ligand systems incorporating silicon, this property is crucial for catalytic activity. For example, theoretical and NMR studies of a rhodium(III) complex with a {4-methylpyridine-2-yloxy}ditertbutylsilyl (NSi) ligand indicated that the hemilabile nature of the NSi ligand is key to its catalytic activity in hydrosilylation reactions. researchgate.netresearchgate.net The reversible dissociation of the silicon-containing portion of the ligand allows the catalytic cycle to proceed efficiently. wikipedia.orgresearchgate.net

Catalytic Applications and Synthetic Utility

Organocatalysis

As an organocatalyst, the reactivity of a silylphosphine is often centered on the nucleophilicity of the phosphorus atom and the lability of the phosphorus-silicon bonds. While specific studies on Tris(triphenylsilyl)phosphine in organocatalysis are not extensively detailed in the reviewed literature, the behavior of analogous silylphosphines, such as Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), provides a framework for understanding its potential catalytic functions.

The cyanosilylation of aldehydes and ketones is a crucial transformation in organic synthesis, providing access to cyanohydrin silyl (B83357) ethers. Phosphines are known to catalyze this reaction by activating trimethylsilyl (B98337) cyanide (TMSCN). The general mechanism involves the nucleophilic phosphine (B1218219) attacking the silicon atom of TMSCN, generating a highly reactive isocyanide species or a phosphonium (B103445) cyanide intermediate that facilitates the cyanide addition to the carbonyl compound.

While triphenylphosphine (B44618) itself can act as a catalyst, more electron-rich and basic phosphines like TTMPP have demonstrated high efficiency. nih.gov In a representative study, TTMPP was used to catalyze the cyanosilylation of various aldehydes and ketones, affording the corresponding products in good to excellent yields. nih.govnih.gov For example, the reaction of benzaldehyde with TMSCN in the presence of 1 mol% of TTMPP yielded the cyanohydrin silyl ether in 95% yield. nih.gov The reaction proceeds smoothly for a range of aliphatic and aromatic aldehydes as well as aliphatic ketones. nih.gov

Table 1: TTMPP-Catalyzed Cyanosilylation of Aldehydes (Data representative of silylphosphine catalysis)

Aldehyde Catalyst Loading (mol%) Yield (%)
Benzaldehyde 1 95
4-Methoxybenzaldehyde 1 98
4-Chlorobenzaldehyde 1 94
Cyclohexanecarboxaldehyde 1 95
Heptanal 1 91

Source: Data adapted from Matsukawa, S., et al., 2009. nih.gov

Given its structural similarities as a silylphosphine, this compound could theoretically participate in similar catalytic cycles, although its immense steric bulk may significantly influence its reactivity and substrate scope.

Cyanocarbonation, the simultaneous addition of a cyano group and a chloroformate-derived moiety to a carbonyl compound, can also be mediated by silylphosphines. Research has shown that a catalyst like TTMPP can effectively promote the reaction between aldehydes or ketones and a reagent such as methyl cyanoformate. nih.gov This process yields cyanohydrin carbonates, which are valuable synthetic intermediates. In these reactions, the phosphine catalyst activates the methyl cyanoformate, facilitating the addition across the carbonyl double bond. For instance, the cyanocarbonation of benzaldehyde with methyl cyanoformate using 5 mol% of TTMPP resulted in an 89% yield of the corresponding product. nih.gov

Silylphosphines can function as potent Lewis base catalysts to activate silylated nucleophiles. The high nucleophilicity of the phosphorus atom and the inherent lability of the P-Si bond are key to this function. tandfonline.com Highly basic phosphines like TTMPP have been reported to act as effective Lewis base catalysts for reactions involving silylated nucleophiles through the activation of O-Si and C-Si bonds. nih.gov This activation strategy is fundamental to various synthetic transformations, including additions to electrophiles. For example, TTMPP catalyzes the ring-opening of N-tosylaziridines with silylated nucleophiles, affording β-functionalized sulfonamides in high yields. semanticscholar.org Another related compound, Tris(trimethylsilyl)phosphine (B101741), is well-known for the high reactivity and lability of its P-Si bonds, which allows it to act as a source for the "P(SiMe₃)₂" moiety in reactions with various electrophiles. uni-stuttgart.dewikipedia.org This reactivity underscores the potential of silylphosphines to generate nucleophilic phosphorus species or transfer silyl groups, thereby activating substrates in a catalytic cycle.

Homogeneous Catalysis

In homogeneous catalysis, the performance of this compound is largely dictated by its properties as a ligand for transition metal centers. Its most defining characteristic is its extraordinary steric bulk.

Phosphines are among the most important ligands in transition metal catalysis, as their electronic and steric properties can be finely tuned to control the reactivity and selectivity of the metal center. wikipedia.org Steric bulk is often quantified by the ligand cone angle (θ), a measure of the solid angle the ligand occupies around the metal center. wikipedia.org Extremely bulky phosphines can promote reductive elimination and stabilize low-coordinate, highly reactive metal species. umb.edu

This compound is expected to have one of the largest cone angles among common phosphines, likely exceeding that of notoriously bulky ligands like tri(tert-butyl)phosphine (182°) and tris(mesityl)phosphine (212°). libretexts.org The closely related and sterically crowded ligand, Tris(2-(trimethylsilyl)phenyl)phosphine, was calculated to have a massive cone angle of 250° in its gold(I) chloride complex. nih.gov This extreme steric hindrance dramatically affects its ability to coordinate with metal centers.

Research on Tris(2-(trimethylsilyl)phenyl)phosphine showed that its large bulk shields the phosphorus donor atom so effectively that it prevents coordination with a wide range of metal cations. nih.govsemanticscholar.org This shielding effect makes the compound remarkably stable in air. nih.gov As shown in the table below, complexation attempts with several common transition metals were unsuccessful, highlighting the profound impact of steric hindrance.

Table 2: Attempted Complexation of Sterically Crowded Tris(2-(trimethylsilyl)phenyl)phosphine with Various Metal Cations

Metal Cation Result
Pd(II) No Reaction
Pt(II) No Reaction
Zn(II) No Reaction
Hg(II) No Reaction
Cu(I) No Reaction
Ag(I) No Reaction
Au(I) Successful Complexation

Source: Data from Gildenast, H., et al., 2022. nih.govsemanticscholar.org

The only successful coordination observed was with gold(I), which forms a linear complex, minimizing steric repulsion. nih.govsemanticscholar.org This finding suggests that this compound would exhibit similar, if not even more pronounced, selective coordination behavior, likely binding only to metals that support linear, two-coordinate geometries.

Gold(I) complexes are powerful catalysts for the activation of alkynes, allenes, and alkenes toward nucleophilic attack, enabling a wide variety of carbon-carbon and carbon-heteroatom bond-forming cyclizations. researchgate.netnih.gov The ligands attached to the gold center play a critical role in modulating catalyst stability and reactivity. Highly sterically demanding phosphine ligands have been shown to be particularly beneficial in gold catalysis, as the steric congestion can stabilize the electrophilic metal center, prolonging catalyst lifetime and facilitating challenging transformations by suppressing side reactions. sigmaaldrich.com

The successful formation of a gold(I) complex with the analogous Tris(2-(trimethylsilyl)phenyl)phosphine suggests that a [Au(P(SiPh₃)₃)Cl] or related cationic complex could potentially serve as a catalyst. nih.gov Such a complex would be highly sterically protected. This protection could be advantageous in certain cyclization reactions where catalyst decomposition or undesired reaction pathways are problematic. For example, bulky phosphine-gold(I) complexes are effective in the cycloisomerization of enynes and the synthesis of various heterocyclic scaffolds. sigmaaldrich.com However, the extreme bulk of a this compound ligand might also impede the catalytic cycle by sterically blocking substrate approach to the metal center, potentially leading to low catalytic activity. A comparative study on a series of bulky KITPHOS-type ligands in gold-catalyzed cycloisomerization found that catalyst efficiency decreased as the steric bulk of the phosphine ligand increased beyond an optimal point. umb.edu

Precursors in Materials Synthesis

This compound [(C₆H₅)₃Si]₃P serves as a crucial precursor in the synthesis of advanced semiconductor nanomaterials. Its unique chemical properties, particularly its reactivity, offer distinct advantages in controlling the formation and quality of these materials. This section explores its specific applications in the synthesis of Indium Phosphide (B1233454) (InP) and Indium Gallium Phosphide (InGaP) nanocrystals and highlights its benefits over more conventional phosphorus sources in the fabrication of quantum dots.

Role in Indium Phosphide (InP) Nanomaterial Synthesis

This compound plays a significant role as a phosphorus precursor in the synthesis of Indium Phosphide (InP) nanocrystals, a class of materials garnering substantial interest as a less toxic alternative to cadmium-based quantum dots. In these synthetic routes, an indium source is reacted with this compound to form InP nanocrystals.

The reactivity of the phosphorus precursor is a critical parameter that influences the nucleation and growth stages of the nanocrystals. The use of this compound has been noted to slow down the precursor conversion rate significantly. This moderation of reactivity is a key factor in attempting to separate the nucleation and growth phases, a fundamental principle for achieving a narrow size distribution in the resulting nanocrystals acs.org. However, in some cases, an excessively slow conversion can hinder the ability to effectively separate these stages, potentially leading to a broader size distribution acs.org.

The synthesis of InP nanocrystals often involves the dehalosilylation reaction, where an indium halide reacts with a silylphosphine, such as Tris(trimethylsilyl)phosphine, to form the nanocrystal and a trimethylsilylhalide byproduct acs.org. While Tris(trimethylsilyl)phosphine is a commonly used precursor, its high reactivity can lead to rapid precursor depletion, making it challenging to control the growth process acs.org. This has prompted research into more stable phosphorus precursors like this compound to gain better control over the reaction kinetics.

Application in Indium Gallium Phosphide (InGaP) Nanocrystal Formation

The principles governing the synthesis of InP nanocrystals can be extended to the formation of ternary III-V semiconductor nanocrystals such as Indium Gallium Phosphide (InGaP). The synthesis of these alloyed quantum dots allows for the tuning of their optoelectronic properties by adjusting the composition of the constituent elements. The dehalosilylation approach has been successfully applied to the synthesis of GaP and InGaP₂ quantum dots acs.org.

While specific research detailing the extensive use of this compound for InGaP nanocrystal synthesis is not as prevalent as for InP, its role in controlling reaction kinetics for III-V semiconductors is a transferable concept. The ability to moderate precursor reactivity is crucial in achieving the desired stoichiometry and size distribution in alloyed nanocrystals. The challenges in synthesizing high-quality III-V semiconductor nanoparticles, largely attributed to overly reactive precursors, underscore the importance of exploring less reactive options like sterically encumbered silylphosphines nih.gov.

Advantages over Traditional Phosphorus Precursors in Quantum Dot Synthesis

The selection of a phosphorus precursor is a critical factor in the synthesis of high-quality quantum dots, directly impacting their size distribution, quantum yields, and emission color saturation. This compound and other sterically hindered silylphosphines present several advantages over more traditional and highly reactive precursors like Tris(trimethylsilyl)phosphine (P(SiMe₃)₃).

One of the primary challenges in the synthesis of III-V semiconductor quantum dots is the narrow range of suitable reagents and the high reactivity of commonly used precursors nih.gov. This high reactivity can make it difficult to achieve monodisperse materials nih.gov.

Key Advantages of this compound and Sterically Encumbered Analogues:

Reduced Reactivity: These precursors are less reactive than Tris(trimethylsilyl)phosphine, which allows for better control over the nucleation and growth of nanocrystals, potentially leading to more homogeneous materials nih.gov.

Improved Safety Profile: this compound and similar compounds are generally less pyrophoric than Tris(trimethylsilyl)phosphine, which is known for its hazardous nature nih.govresearchgate.net. This enhanced safety is a significant advantage for both laboratory-scale synthesis and potential industrial applications.

Versatility: The utility of these phosphine precursors extends beyond InP to the synthesis of other II-V semiconductor materials and organophosphorus compounds nih.gov.

The table below summarizes the comparative attributes of different phosphorus precursors used in quantum dot synthesis.

Precursor NameChemical FormulaKey Characteristics
Tris(trimethylsilyl)phosphineP(SiMe₃)₃Highly reactive, pyrophoric, commonly used but difficult to control reaction kinetics. acs.orgresearchgate.net
This compound[(C₆H₅)₃Si]₃PLess reactive than P(SiMe₃)₃, allowing for better control over nanocrystal growth; improved safety profile.
Tris(triethylsilyl)phosphineP(Si(C₂H₅)₃)₃Sterically encumbered, less pyrophoric, and can lead to improved quantum yields and emission color saturation in InP quantum dots. nih.gov
Tris(tributylsilyl)phosphineP(Si(C₄H₉)₃)₃Sterically encumbered, less reactive, and offers a safer alternative to highly reactive precursors. nih.gov
Triphenyl phosphite (B83602)P(OC₆H₅)₃An inexpensive and relatively safe phosphorus source, though it may require specific reaction conditions to achieve quantum confinement effects. uos.ac.kr

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing phosphorus-containing compounds, offering detailed information about the phosphorus atom itself, its ligand framework, and any dynamic behavior the molecule may exhibit in solution.

Phosphorus-31 NMR spectroscopy is a highly effective and direct method for probing the chemical environment of the phosphorus nucleus. rsc.org The ³¹P chemical shift (δ) is particularly sensitive to the electronic and steric nature of the substituents attached to the phosphorus atom. For silylphosphines, the chemical shifts are influenced by the electronegativity of silicon and the nature of the groups attached to the silicon atoms.

While the synthesis of related bis(triphenylsilyl)phosphide salts has been monitored by ³¹P NMR, which confirmed the absence of the parent tris(triphenylsilyl)phosphine, specific spectral data for the isolated neutral compound is not extensively reported in the available literature. rsc.org In related silylphosphine compounds, the ³¹P chemical shifts can vary significantly. For instance, the chemical shifts and coupling constants for a series of chloro organylsilyl phosphides have been obtained to allow for structural comparisons. rsc.org The analysis of these related compounds helps in predicting the region where this compound would likely resonate.

Representative ³¹P NMR Data for Related Silylphosphide Anions
CompoundSolvent³¹P Chemical Shift (δ, ppm)¹JP,Si (Hz)
Na(18-c-6)(DME)₀.₅[P(SiPh₃)₂]THF-d₈-31686
Bu₄P[P(SiPh₃)₂]DME-30986

Data sourced from a study on the conversion of trisodium (B8492382) phosphide (B1233454). rsc.orgrsc.orgresearchgate.net

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the organic ligands attached to the phosphorus atom. For this compound, these techniques would be used to confirm the presence and integrity of the triphenylsilyl groups.

The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region, corresponding to the phenyl protons. Similarly, the ¹³C NMR spectrum would display signals for the distinct carbon environments within the phenyl rings (the ipso, ortho, meta, and para carbons). The coupling between the phosphorus-31 nucleus and the carbon-13 nuclei of the ipso-carbons (¹JP,C) and other carbons further down the chain (ⁿJP,C) can provide valuable structural information. nih.gov

¹H and ¹³C NMR Data for the Bis(triphenylsilyl)phosphide Anion [P(SiPh₃)₂]⁻
NucleusAssignmentChemical Shift (δ, ppm)Coupling Constant (Hz)
¹HPhenyl ortho7.50-7.43 (m)-
¹HPhenyl para & meta7.27-7.14 (m)-
¹³CPhenyl ipso146.4 (d)³JP,C = 9.6
¹³CPhenyl ortho137.1 (d)³JP,C = 3.4
¹³CPhenyl para & meta126.3 (s)-

Data for Na(18-c-6)(DME)₀.₅[P(SiPh₃)₂] in THF-d₈. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and mechanisms of chemical exchange processes that occur on the NMR timescale. researchgate.net These processes can include conformational changes, ligand exchange, or fluxional behavior in molecules. researchgate.netwayne.edu By analyzing the changes in NMR lineshapes as a function of temperature, kinetic parameters such as the activation energy (ΔG‡) for the exchange process can be determined.

For bulky phosphine (B1218219) ligands like this compound, DNMR could be employed to study the rotation of the triphenylsilyl groups around the P-Si bonds. In the context of its coordination chemistry, DNMR would be invaluable for investigating the exchange of the phosphine ligand with other species in solution or for studying the fluxionality of its metal complexes. While the principles of DNMR are well-established for phosphine complexes, specific studies detailing the dynamic behavior of reaction intermediates involving this compound have not been identified in the surveyed literature. nih.gov

X-ray Diffraction (XRD) Analysis

The determination of a molecule's crystal structure begins with growing a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

A search of the crystallographic literature did not yield a reported single-crystal X-ray structure for this compound. However, the structures of other highly sterically encumbered silylphosphines have been determined, providing a basis for understanding the potential structural features of this compound. For instance, the structure of tris(triisopropylsilyl)phosphine, P(SiiPr₃)₃, has been elucidated, revealing significant impacts of steric bulk on the molecular geometry. researchgate.net

The data obtained from single-crystal XRD allows for a detailed analysis of the molecule's geometry. For phosphines, a key parameter is the pyramidalization at the phosphorus atom, defined by the sum of the C-P-C (or Si-P-Si) bond angles. In typical, less hindered phosphines, this sum is significantly less than the 360° expected for a planar geometry, indicating a pyramidal shape. quora.com

In extremely bulky phosphines, steric repulsion between the large substituents can force the phosphorus center to adopt a more planar geometry. A remarkable example is tris(triisopropylsilyl)phosphine, P(SiiPr₃)₃, where the sum of the Si-P-Si bond angles is 359.8°, indicating an almost perfectly planar coordination of the phosphorus atom. researchgate.net This dramatic flattening from the typical pyramidal geometry is a direct consequence of the immense steric pressure exerted by the triisopropylsilyl groups. The P-Si bond lengths in this molecule are approximately 2.264 Å. researchgate.net It is reasonable to hypothesize that the three bulky triphenylsilyl groups in this compound would also lead to significant steric strain, likely resulting in a flattened pyramidal or nearly planar geometry at the phosphorus atom.

Comparison of Geometric Parameters in Phosphines
CompoundP-X Bond Length (Å)X-P-X Angle (°)Sum of Angles at P (°)Geometry at P
PH₃1.421 (P-H)93.3279.9Pyramidal
P(SiH₃)₃---Pyramidal quora.com
P(SiiPr₃)₃2.264 (P-Si)~119.9~359.8Nearly Planar researchgate.net
P(SiPh₃)₃Not FoundNot FoundNot FoundHypothesized to be nearly planar

Data for PH₃ sourced from NIST. acs.org

Assessment of Phosphorus Pyramidality

The geometry at the phosphorus atom in phosphines is a critical factor influencing their electronic and steric properties. One key parameter used to describe this geometry is the degree of pyramidality. In an idealized trigonal planar geometry, the sum of the C-P-C bond angles would be 360°, while a perfectly tetrahedral geometry (as in a phosphonium (B103445) salt) would have C-P-C angles of approximately 109.5°. For trivalent phosphines, the actual geometry lies somewhere between these extremes, and the sum of the bond angles provides a quantitative measure of the pyramidality.

A comprehensive assessment of phosphorus pyramidality is typically achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which bond lengths and angles can be calculated with a high degree of accuracy.

The crystal structure of tris(2-(trimethylsilyl)phenyl)phosphine reveals that the phosphorus atom is situated on a crystallographic threefold axis. A high-resolution diffraction data collection allowed for an accurate determination of its geometry. The key geometrical parameters for this compound are presented in the table below, alongside data for other relevant triarylphosphines for comparison.

Table 1: Comparison of Geometrical Parameters for Selected Triarylphosphines

Compound P–C bond distance (Å) C–P–C bond angle (°) Sum of C–P–C angles (°)
Tris(2-(trimethylsilyl)phenyl)phosphine 1.854(1) 104.9(1) 314.7
Triphenylphosphine (B44618) 1.832(2) 103.1(1) 309.3
Tris(mesityl)phosphine 1.841(3) 109.7(1) 329.1

The C-P-C bond angle is particularly sensitive to steric pressure. In tris(2-(trimethylsilyl)phenyl)phosphine, the C-P-C angles are more obtuse compared to the less sterically hindered triphenylphosphine. Upon single-electron oxidation, a flattening of the phosphine geometry is generally predicted and has been observed experimentally in other systems. The significant steric bulk of the trimethylsilylphenyl groups in tris(2-(trimethylsilyl)phenyl)phosphine would be expected to resist such a flattening, which can have implications for its reactivity and electrochemical behavior.

Other Spectroscopic Techniques

Mass Spectrometry (e.g., FAB-Mass) in Reaction Mechanism Elucidation

Mass spectrometry is a powerful analytical technique for elucidating reaction mechanisms by identifying intermediates, products, and byproducts. While Fast Atom Bombardment (FAB) mass spectrometry has historically been used for the analysis of non-volatile and thermally labile compounds, modern techniques such as electrospray ionization (ESI) and online electrochemical mass spectrometry (OEMS) are now more commonly employed for mechanistic studies of complex chemical reactions.

The study of silylphosphines and their derivatives in various chemical environments can be effectively accomplished using these advanced mass spectrometry techniques. For instance, the reactivity of tris(trimethylsilyl)phosphite (TMSPi) and tris(trimethylsilyl)phosphate (TMSPa) as electrolyte additives in lithium-ion batteries has been investigated using OEMS. acs.org This technique allows for the real-time monitoring of gaseous species evolved during electrochemical cycling, providing crucial insights into the reaction pathways.

In a comparative study, OEMS was used to analyze the gas evolution from cells containing either TMSPi or TMSPa. acs.org The key findings from this analysis are summarized in the table below.

Table 2: Gaseous Products Detected by OEMS during the Electrochemical Cycling of Li-ion Batteries with Silylphosphine Additives

Additive Gaseous Product(s) Implication for Reaction Mechanism
Tris(trimethylsilyl)phosphite (TMSPi) Me₃SiF, POF₃/PF₅ TMSPi reacts with LiPF₆ salt, leading to the formation of Me₃SiF. The suppression of POF₃/PF₅ evolution suggests that TMSPi acts as an HF scavenger, reducing electrolyte acidity.
Tris(trimethylsilyl)phosphate (TMSPa) Minimal Me₃SiF, suppressed POF₃/PF₅ TMSPa shows less reactivity towards LiPF₆ but also effectively suppresses the formation of acidic species.

The detection of Me₃SiF in the presence of TMSPi indicates a direct reaction between the silylphosphine and the LiPF₆ salt. acs.org The subsequent reduction in POF₃/PF₅, which are formed from the decomposition of the electrolyte in the presence of acid, supports the hypothesis that these silyl (B83357) additives function by scavenging HF. This example demonstrates how mass spectrometry can be employed to identify key reaction products and thereby elucidate the operational mechanism of silylphosphorus compounds in a complex system.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for determining the redox potentials of chemical compounds and for probing the stability of their oxidized and reduced forms. The redox behavior of phosphines is of significant interest as it relates to their applications in catalysis and materials science.

For sterically hindered phosphines, such as this compound and its analogues, the bulky substituents can have a profound effect on the redox properties. The steric shielding can stabilize the resulting radical cations formed upon oxidation, sometimes leading to reversible electrochemical behavior where it would otherwise be irreversible.

The electrochemical oxidation of tris(2-(trimethylsilyl)phenyl)phosphine has been studied by cyclic voltammetry. acs.org This compound exhibits a reversible oxidation wave, which is noteworthy as the oxidation of many sterically unencumbered phosphines is typically irreversible. The reversibility suggests that the bulky trimethylsilylphenyl groups effectively protect the phosphorus-centered radical cation from follow-up reactions.

The table below presents the anodic peak potentials for tris(2-(trimethylsilyl)phenyl)phosphine and a related bulky phosphine, tris(mesityl)phosphine.

Table 3: Anodic Peak Potentials for Sterically Hindered Phosphines

Compound Anodic Peak Potential (Epa vs. Fc/Fc⁺) Peak-to-Peak Separation (ΔEp)
Tris(2-(trimethylsilyl)phenyl)phosphine +0.82 V 90 mV
Tris(mesityl)phosphine +0.76 V 70 mV

The slightly larger peak-to-peak separation (ΔEp) for tris(2-(trimethylsilyl)phenyl)phosphine compared to tris(mesityl)phosphine may be attributed to a greater geometric rearrangement upon oxidation. acs.org The steric bulk of the TMS groups is thought to resist the flattening of the phosphine geometry that typically accompanies oxidation, leading to a larger energetic barrier for the electron transfer process. These data highlight how electrochemical methods can provide detailed information on the influence of molecular structure on the redox properties of silylphosphines.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental characteristics of silylphosphines. Methods like Density Functional Theory (DFT) are frequently employed to model their behavior and properties with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone for the theoretical investigation of silylphosphines. mdpi.combohrium.com It is widely used to calculate various properties, including bond dissociation energies, frontier molecular orbitals, and reaction pathways. Functionals such as B3PW91 and MPW1PW91 have been successfully applied to study phosphorus compounds and silicon-containing organometallic complexes. mdpi.combohrium.com

A pertinent example involves the computational study of the cyano(triphenylsilyl)phosphanide anion, a derivative of triphenylsilylphosphine. In this research, DFT calculations were crucial for predicting the ³¹P-NMR chemical shifts and determining the relative energies of potential isomers, thereby identifying the most stable structures. nih.gov This demonstrates the predictive power of DFT in distinguishing between complex isomeric forms that might coexist in a reaction mixture. nih.gov

Table 1: DFT-Calculated Properties of Cyano(silyl)phosphanide Isomers

Isomer Structure Calculated ³¹P NMR Shift (ppm) Relative Energy (kcal/mol)
5 Ph₃Ge−P=C=N−SiPh₃ -326 0.0
5' Ph₃Si−P=C=N−GePh₃ -214 +9.0
5'' (Ph₃Si)(Ph₃Ge)P−C≡N -151 +4.9
5''' (Ph₃Si)(Ph₃Ge)N−C≡P -303 +6.8

Data sourced from computational studies on cyano(silyl)phosphanide derivatives. nih.gov

Computational methods are effective in predicting the Lewis basicity and nucleophilicity of phosphines. The interaction of a Lewis base with a Lewis acid results in a transfer of electron density, enhancing the nucleophilicity of the acceptor fragment. wiley.com For phosphines, nucleophilicity can often be anticipated from their Lewis basicity. researchgate.net

Theoretical calculations of the electrostatic potential (ESP) at the phosphorus atom offer a quantitative measure of the ligand's electronic effect. chemrxiv.org Studies on the cyano(triphenylsilyl)phosphanide anion have computationally confirmed its ambident nucleophilicity, with reactivity observed at both the phosphorus and nitrogen centers, which is consistent with experimental findings. nih.gov Natural Resonance Theory (NRT) calculations further clarified this by showing the phosphide (B1233454) resonance structure ([Ph₃E−P⁻−C≡N]) is the primary contributor (76%) to the electronic ground state, indicating a high degree of charge localization on the phosphorus atom. nih.gov

To gain deeper insight into the covalent nature of bonds and the electron-rich character of silylphosphines, advanced computational analyses are utilized. Techniques such as Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis are particularly informative. bohrium.comchemrxiv.org

The energy of the Highest Occupied Molecular Orbital (HOMO) is a key descriptor of a molecule's electron-donating ability. For phosphine (B1218219) ligands, a higher HOMO energy generally corresponds to greater Lewis basicity and nucleophilicity. chemrxiv.org DFT calculations are routinely used to determine these energies.

In studies of highly electron-rich phosphines, such as Au-substituted phosphines (AuPhos), a clear trend is observed where the calculated HOMO energies increase with the compound's basicity. chemrxiv.org This principle is directly applicable to silylphosphines, where the triphenylsilyl groups influence the electronic properties and thus the HOMO energy. The analysis of HOMO energies provides a quantitative basis for comparing the electron-donating strength of different phosphine ligands.

Table 2: Correlation of HOMO Energy with Basicity in Model Phosphines

Compound Model Calculated HOMO Energy (eV) Qualitative Basicity Trend
4 -4.20 Most Basic
3 -4.44
2 -4.50
1 -4.68 Least Basic

Data adapted from DFT calculations on a series of electron-rich AuPhos compounds, illustrating the principle that higher HOMO energy correlates with increased basicity. chemrxiv.org

Mechanistic Computational Studies

Beyond static properties, computational chemistry is vital for mapping out the reaction dynamics and elucidating the mechanisms of transformations involving silylphosphines.

DFT calculations have been pivotal in understanding the complex reaction pathways of silylphosphines. One significant example is the non-metal-catalyzed heterodehydrocoupling of phosphines with hydrosilanes, mediated by the Lewis acid Tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.org Computational studies, in conjunction with kinetic experiments, suggest a mechanism that proceeds through a "frustrated Lewis pair" type activation of the Si-H bond. acs.org The calculations indicate that a phosphine-borane adduct is initially formed, which then facilitates the Si-H bond cleavage. acs.org

Furthermore, computational modeling has been used to clarify the mechanism for the reduction of phosphine oxides back to phosphines using reagents like hexachlorodisilane. acs.orgnih.gov These studies, supported by experimental evidence, have identified the rate-limiting step as the attack of a dissociated chloride anion on the silicon atom of the disilane. acs.orgnih.gov DFT has also been applied to understand the role of silylphosphine ligands in transition-metal-catalyzed processes, such as the rhodium-catalyzed functionalization of alkenes, providing detailed mechanistic proposals for hydrosilylation and dehydrogenative silylation pathways. researchgate.netrsc.org

Conformational Analysis

The conformational landscape of a large, sterically congested molecule like Tris(triphenylsilyl)phosphine is complex. Computational chemistry provides indispensable tools for exploring its structural preferences and the subtle intramolecular forces that define them.

Hybrid density functional theory (DFT) methods are widely used to perform conformational analyses on complex organophosphorus compounds. mdpi.commdpi.com Functionals such as B3PW91 have proven effective in determining the spatial structure and relative energies of various conformers of phosphines and their derivatives. mdpi.com

For large, sterically crowded triarylphosphines, a key structural parameter is the degree of pyramidality at the phosphorus atom, which can be quantified by the sum of the C-P-C bond angles. In studies of related bulky phosphines, such as Tris(3,5-di-tert-butylphenyl)phosphine and its derivatives, hybrid DFT calculations have been employed to compute these pyramidality indices. iucr.orgresearchgate.net These calculations show that the pyramidality is significantly different from less hindered phosphines like triphenylphosphine (B44618) (Ph₃P) and that this is influenced by substitution on the aryl rings. iucr.orgresearchgate.net The computational results for these analogous compounds demonstrate the utility of hybrid DFT in predicting geometric preferences.

Below is a table of calculated pyramidality indices for related phosphines and their oxides, demonstrating the type of data derived from DFT studies.

CompoundCalculated Σ(C-P-C) Angle (°)Reference
(3,5-Me₂-C₆H₃)₃P304.8 iucr.org
(4-MeO-3,5-Me₂-C₆H₂)₃P304.8 iucr.org
(3,5-Me₂-C₆H₃)₃PO317.4 iucr.org
(4-MeO-3,5-Me₂-C₆H₂)₃PO317.4 iucr.org

In large, sterically crowded molecules, weak non-covalent interactions, particularly London dispersion (LD) forces, play a crucial role in determining conformational stability. researchgate.net While once largely underappreciated, the stabilizing effect of these omnipresent attractive forces is now recognized as a key design element in molecular chemistry. researchgate.net Silyl (B83357) groups, in particular, are considered excellent "dispersion energy donors," contributing significantly to the stability of folded or compact geometries. uni-giessen.de

For a molecule like this compound, with its numerous phenyl and silyl groups, intramolecular LD interactions are expected to be substantial. Computational studies on other bulky phosphines have explicitly demonstrated the importance of including dispersion corrections in DFT calculations to accurately model their structures. For example, in the case of Tris(3,5-di-tert-butylphenyl)phosphine, hybrid DFT calculations that incorporated Grimme's D3 empirical dispersion corrections were necessary to explain the observed increase in pyramidality compared to less substituted phosphines. iucr.orgresearchgate.net These studies attribute the preference for more pyramidal structures to the stabilizing intramolecular dispersion forces between the bulky substituents. iucr.orgresearchgate.net

Advanced Silylphosphine Analogues and Derivatives

Sterically Crowded Silylarylphosphines

Sterically crowded silylarylphosphines are a class of bulky phosphine (B1218219) ligands that have garnered significant interest due to their unique reactivity and stability. One notable example is Tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃.

The synthesis of P(o-TMSC₆H₄)₃ involves a triple bromine-lithium exchange on tris(2-bromophenyl)phosphine, followed by a reaction with trimethylsilylchloride (TMSCl). nih.gov A side product can form if TMSCl is used in excess, suggesting a reaction that involves the abstraction of a methyl group from the TMS moiety. nih.gov

The significant steric bulk of P(o-TMSC₆H₄)₃ prevents many typical reactions of the phosphorus donor, rendering the compound stable in air, both in solid form and in solution. nih.gov Despite this shielding, it can undergo a limited set of reactions:

Protonation: The phosphorus atom can still be protonated.

Oxidation: It can be oxidized to the corresponding phosphine oxide, OP(o-TMSC₆H₄)₃, but this requires harsh conditions such as exposure to hydrogen peroxide (H₂O₂). nih.gov Reactions with heavier chalcogens like sulfur have been unsuccessful. nih.gov

Complexation: It selectively forms a complex with gold(I), resulting in a linear coordination geometry. nih.gov Interestingly, complexation attempts with other metal cations such as Pd(II), Pt(II), Zn(II), Hg(II), Cu(I), and Ag(I) have failed. nih.gov

The electrochemical properties of P(o-TMSC₆H₄)₃ have been investigated and compared to other well-known phosphines like triphenylphosphine (B44618) (PPh₃) and trimesitylphosphine (B1301856) (P(Mes)₃). nih.gov P(o-TMSC₆H₄)₃ exhibits reversible electrochemical oxidation at a potential similar to that of less sterically hindered phosphines, for which oxidation is typically not reversible. nih.gov This makes it a useful model compound for studying the electronic properties of phosphines without the interference of subsequent chemical reactions. nih.gov

Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate as Additives

Tris(trimethylsilyl)phosphate (TMSP) and the related phosphite (B83602) are utilized as additives in various applications, notably in materials science.

Tris(trimethylsilyl)phosphate (TMSP) , with the chemical formula C₉H₂₇O₄PSi₃, is a colorless to pale yellow liquid known for its low volatility and high thermal stability. cymitquimica.com It is soluble in organic solvents like dichloromethane (B109758) and toluene (B28343) but has lower solubility in water. cymitquimica.com

Key research findings on TMSP as an additive:

Electrolyte Additive for Lithium-ion Batteries: TMSP has been investigated as a film-forming additive for the cathodes of high-voltage lithium-ion batteries, such as LiNi₀.₅Co₀.₂Mn₀.₃O₂. sigmaaldrich.comgoogle.com It helps to enhance the interfacial stability of the positive electrode by forming a protective layer. rsc.org This can suppress the continuous decomposition of other electrolyte components and improve the cycling performance at high cut-off potentials. sigmaaldrich.comrsc.org The O-Si-C connectivity in TMSP is thought to scavenge residual HF in the electrolyte, mitigating the dissolution of transition metal components from the cathode. rsc.org

Corrosion Protection: TMSP is used as an additive to create protective coatings on metal surfaces, preventing corrosion. biosynth.com The coating is formed by applying TMSP in dry form and heating it, which produces a thin, stable film. biosynth.com

Organic Synthesis: It serves as a reagent for the protection of hydroxyl groups. cymitquimica.com

Materials Science: TMSP is used in the development of polymers and as a flame retardant. cymitquimica.com

Tris(trimethylsilyl)phosphite has also been noted for its role in enhancing the stability of positive electrodes in lithium-ion batteries. Spectroscopic evidence suggests that it contributes to the formation of effective protection layers on the electrode surface. rsc.org

Silyl- and Cyano-substituted Phosphanide (B1200255) Species

The synthesis and reactivity of silyl- and cyano-substituted phosphanide species have been a subject of significant research, offering novel building blocks for organophosphorus chemistry.

A convenient method for preparing these species involves the reaction of trisodium (B8492382) phosphide (B1233454) (Na₃P) with chlorosilanes in a solvent like 1,2-dimethoxyethane (B42094) (DME). rsc.orgrsc.org This approach allows for the straightforward derivatization into various silyl- and cyano-substituted phosphanides. rsc.orgrsc.org

Key examples and findings:

Bis(silyl)phosphides: The reaction of Na₃P with chlorosilanes can yield bis(silyl)phosphide salts. For instance, salts of [P(SiCl₃)₂]⁻ and [P(SiPh₃)₂]⁻ can be prepared in one-pot procedures. rsc.org While [P(SiCl₃)₂]⁻ is a weak nucleophile, [P(SiPh₃)₂]⁻ is a versatile reagent. rsc.org

Cyano(triphenylsilyl)phosphanide: The cyano(triphenylsilyl)phosphanide anion, [P(SiPh₃)(CN)]⁻, has been synthesized as a sodium salt from 2-phosphaethynolate. d-nb.infonih.gov This species is a hybrid between a bis(silyl)phosphanide and a dicyanophosphanide. ethz.ch

Structure and Reactivity: Computational studies and experimental investigations have shown that [P(SiPh₃)(CN)]⁻ exhibits both P- and N-nucleophilicity, making it an ambident nucleophile. d-nb.infonih.gov The silyl (B83357) group is also labile, allowing the anion to act as a synthon for [PCN]²⁻ and enabling the transfer of a PCN moiety. d-nb.infonih.gov

Coordination Chemistry: Cyano(triphenylsilyl)phosphanide displays unique coordination properties compared to bis(silyl)phosphides. rsc.orgrsc.org

The development of synthetic routes to these silyl- and cyano-substituted phosphanides has expanded the toolbox for creating complex phosphorus-containing molecules. rsc.org

Tris(dialkylamino)phosphines as Alternative Precursors

Tris(dialkylamino)phosphines, such as tris(dimethylamino)phosphine (P(NMe₂)₃), have been explored as alternative phosphorus precursors in the synthesis of nanomaterials, particularly indium phosphide (InP) based quantum dots. rsc.org

While tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) has been a widely used precursor for InP quantum dots, it is known to be unstable and difficult to handle due to its sensitivity to moisture. rsc.orgrsc.org This has driven the search for more stable and manageable alternatives.

Tris(dimethylamino)phosphine is one of several anionic precursors that have been investigated to overcome the challenges associated with the covalent nature of InP and to achieve high-quality quantum dots. rsc.org The use of such alternative precursors is crucial for controlling the nucleation and growth processes during nanocrystal synthesis. rsc.org

Tris(hexylthio)phosphine as a Dual Anionic Precursor

A significant development in the synthesis of InP-based quantum dots is the introduction of tris(hexylthio)phosphine (THTP) as a dual anionic precursor. rsc.orgrsc.org This compound addresses some of the limitations of traditional precursors like tris(trimethylsilyl)phosphine, which is sensitive to moisture. rsc.org

Synthesis and Application of THTP:

THTP can be synthesized and used as a precursor for both InP and ZnS quantum dots. rsc.org

The THTP molecule contains both activated phosphine and sulfur atoms, allowing it to serve as a source for both phosphorus and sulfur. rsc.orgrsc.org

When THTP reacts with indium and zinc precursors, it enables the fabrication of InPZnS alloy quantum dots. rsc.orgrsc.org

Using THTP, InPZnS alloy quantum dots with emission wavelengths ranging from 530 nm to 570 nm and a quantum efficiency of up to 42% have been produced. rsc.org

The use of a dual anionic precursor like THTP represents a novel approach in the synthesis of InP-based nanomaterials, offering a more stable and versatile alternative to conventional methods. rsc.orgrsc.org

Other Highly Basic Phosphine Superbases (e.g., Tris(tetramethylguanidinyl)phosphine)

In recent years, a variety of highly basic phosphine superbases have been developed, expanding the spectrum of available properties for applications in catalysis and small molecule activation. chemistryviews.org These superbases often exhibit exceptional electron-donating properties. nih.gov

Tris(tetramethylguanidinyl)phosphine (P(tmg)₃):

This compound is considered one of the simplest non-ionic phosphorus superbases. chemistryviews.orgnih.gov

A scalable synthesis has been developed, starting from commercially available chemicals like 1,1,3,3-tetramethylguanidine, tris(dimethylamino)phosphine, and phosphorus trichloride (B1173362). chemistryviews.orgnih.gov The phosphine is obtained as a crystalline solid in high yield. chemistryviews.org

Properties: P(tmg)₃ is exceptionally basic, with a pKₐ(MeCN) of 50 ± 1 units and a proton affinity (PA) of 295.5 kcal mol⁻¹ according to DFT calculations. rsc.org It is also a very strong electron-donating ligand, with a Tolman electronic parameter (TEP) of 2049 cm⁻¹. chemistryviews.org

Reactivity: It forms reversible Lewis base adducts with small molecules like carbon dioxide and sulfur dioxide. chemistryviews.orgnih.gov It also coordinates to various metal centers, including Au(I), Pd(II), and Rh(I). chemistryviews.orgnih.gov The complete series of phosphine chalcogenides of P(tmg)₃ has been prepared through reactions with N₂O and elemental chalcogens. nih.govnih.gov

Other classes of phosphine superbases include proazaphosphatranes (Verkade bases) and tris(imidazoline-2-ylidenamino)phosphine. researchgate.netmdpi.com These compounds have demonstrated pKₐ values that can exceed those of traditional nitrogen-based superbases. mdpi.com

Conclusion and Future Perspectives

Summary of Key Research Findings on Tris(triphenylsilyl)phosphine and Related Systems

This compound, with the chemical formula P(SiPh₃)₃, is a sterically hindered organophosphorus compound. Its chemistry is largely influenced by the three bulky triphenylsilyl groups attached to the central phosphorus atom. Research has shown that the significant steric bulk around the phosphorus donor atom prevents many typical reactions observed for less hindered phosphines. nih.gov This steric shielding makes the compound remarkably stable in air, both in the solid state and in solution. nih.gov

Despite its steric hindrance, this compound can undergo a limited set of reactions. These include protonation, oxidation to the corresponding phosphine (B1218219) oxide under harsh conditions (e.g., with hydrogen peroxide), and complexation with gold(I) to form a linear coordination complex. nih.gov However, attempts to coordinate it with other metal cations such as copper(I), silver(I), palladium(II), platinum(II), zinc(II), or mercury(II) have been unsuccessful, highlighting the profound impact of its steric profile on its ligand capabilities. nih.gov

The chemistry of related, less sterically crowded silylphosphines, such as tris(trimethylsilyl)phosphine (B101741) [P(SiMe₃)₃], is more extensive. P(SiMe₃)₃ is a highly reactive and versatile reagent in organophosphorus chemistry, characterized by the high nucleophilicity of its phosphorus atom and the lability of the P-Si bonds. researchgate.nettandfonline.com It serves as a key precursor for synthesizing low-coordinate phosphorus compounds, including phosphaalkynes. wikipedia.orgschlenklinesurvivalguide.com Furthermore, P(SiMe₃)₃ is widely used as a phosphide (B1233454) source for the synthesis of metal phosphide nanoparticles and clusters. wikipedia.orgwiley.com For instance, it reacts with metal chlorides under mild conditions to form metal phosphide nanoparticles, with the formation of a strong Si-Cl bond as a driving force for the reaction. wiley.com

The synthesis of this compound and its derivatives often involves the silylation of a metal phosphide, which can be generated from elemental phosphorus and a reducing agent like a sodium-potassium alloy. rsc.org A summary of key reactions involving tris(trimethylsilyl)phosphine, a related and well-studied silylphosphine, is presented below.

ReagentProduct(s)Reaction TypeReference
Water (H₂O)Phosphine (PH₃), Trimethylsilanol (HOSiMe₃)Hydrolysis wikipedia.org
Acyl ChloridesPhosphaalkynesSubstitution wikipedia.org
Potassium tert-butoxide (KO-t-Bu)Potassium bis(trimethylsilyl)phosphide (KP(SiMe₃)₂), Me₃SiO-t-BuP-Si Bond Cleavage wikipedia.org
Metal Halides (e.g., CuCl)Metal Phosphido Clusters (e.g., Cu₃P), Trimethylsilyl (B98337) HalidePhosphide Transfer wikipedia.org

Challenges and Opportunities in Silylphosphine Chemistry

A primary challenge in the field of silylphosphine chemistry is managing the reactivity and stability of the compounds. The phosphorus-silicon (P-Si) bond is inherently labile, making many silylphosphines, particularly those with smaller alkylsilyl groups like tris(trimethylsilyl)phosphine, highly sensitive to air and moisture. tandfonline.comschlenklinesurvivalguide.com This necessitates the use of stringent air-free synthetic techniques, which can be a practical limitation. schlenklinesurvivalguide.com The pyrophoric nature of some silylphosphines further complicates their handling and storage. wikipedia.orgschlenklinesurvivalguide.com

The steric bulk of silylphosphines, while offering stability in some cases like this compound, can also be a significant challenge by limiting their reactivity and coordination ability. nih.gov Finding a balance between steric protection and desired reactivity is a key challenge in designing new silylphosphine ligands and reagents.

Despite these challenges, significant opportunities exist within silylphosphine chemistry. The lability of the P-Si bond can be exploited for the clean and efficient transfer of phosphorus atoms or phosphide fragments. researchgate.nettandfonline.com This makes silylphosphines valuable reagents in the synthesis of a wide range of phosphorus-containing compounds, from metal phosphide nanomaterials to unique low-coordinate phosphorus species. wiley.com The reaction with metal halides, for example, often yields volatile silyl (B83357) halide byproducts, which simplifies product purification.

There is a considerable opportunity to develop new synthetic routes to silylphosphines that avoid hazardous reagents like white phosphorus or sodium-potassium alloys. wikipedia.orgrsc.org For instance, recent work has demonstrated the synthesis of silyl-substituted phosphanides from trisodium (B8492382) phosphide, offering a potentially safer pathway. rsc.org

Emerging Trends in Synthesis and Application of Silylphosphines

A significant emerging trend is the use of silylphosphines for the low-temperature synthesis of high-quality transition metal phosphide nanoparticles. wiley.com Traditional methods often require high temperatures (700–1000 °C), leading to poorly defined materials. wiley.com In contrast, reagents like tris(trimethylsilyl)phosphine allow for the formation of small, amorphous nanoparticles with controlled composition at much milder conditions (e.g., 35 °C). wiley.com This has potential applications in catalysis and electrocatalysis.

Another trend is the development of novel phosphanide (B1200255) species derived from silylphosphines. For example, the synthesis of cyano(triphenylsilyl)phosphanide has been reported, which exhibits unique coordination properties compared to traditional bis(silyl)phosphides. rsc.org These new building blocks open avenues for creating organophosphorus compounds with tailored electronic and steric properties.

The application of silylphosphines in generating low-coordinate phosphorus compounds, such as phosphaalkynes, continues to be an active area of research. wikipedia.orgschlenklinesurvivalguide.com These species are of fundamental interest and serve as precursors to more complex organophosphorus architectures. The use of silylphosphines as "P³⁻" synthons provides a synthetically convenient alternative to using highly toxic and difficult-to-handle phosphine gas. schlenklinesurvivalguide.com

Potential for Further Theoretical and Computational Investigations

The field of silylphosphine chemistry stands to benefit significantly from further theoretical and computational studies. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and bonding of these molecules. For instance, computational studies can be used to compare the Lewis basicity and nucleophilicity of different trivalent phosphorus centers in silylphosphines and related compounds. researchgate.net

Computational analysis can help elucidate reaction mechanisms involving silylphosphines. This includes modeling the cleavage of the P-Si bond, the transfer of phosphide units to metal centers, and the formation of phosphaalkynes. Understanding these pathways at a theoretical level can guide the design of more efficient synthetic protocols and new catalysts.

Furthermore, computational methods can be employed to predict the properties of novel, yet-to-be-synthesized silylphosphine systems. The steric and electronic parameters of hypothetical ligands can be calculated to assess their potential in catalysis or materials science. For example, analyzing the conformational geometry changes required for metal complexation, as has been done for sterically crowded phosphines, can predict the feasibility of a ligand coordinating to a metal center. nih.gov The reversible electrochemical oxidation observed in some sterically shielded phosphines could also be explored computationally to understand the electronic properties that govern this behavior. nih.gov

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